2-Chloro-4-(4-cyanophenyl)phenol
Overview
Description
2-Chloro-4-(4-cyanophenyl)phenol is a chemical compound with the molecular formula C13H8ClNO. It is known for its applications in various fields, including medical, environmental, and industrial research. This compound features a phenol group substituted with a chlorine atom at the second position and a cyanophenyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Chloro-4-(4-cyanophenyl)phenol involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound often involves the direct chlorination of phenol in polar solvents, which tends to yield the desired chloro derivative . This method is preferred due to its efficiency and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-cyanophenyl)phenol undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a substituent on an aromatic ring by a nucleophile.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can convert the cyanophenyl group to corresponding amines.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strongly basic nucleophiles and electron-withdrawing groups on the aromatic ring facilitate this reaction.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Nucleophilic Aromatic Substitution: The major products are typically substituted phenols.
Oxidation: Quinones are the primary products.
Reduction: Amines are the major products formed from the reduction of the cyanophenyl group.
Scientific Research Applications
2-Chloro-4-(4-cyanophenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-cyanophenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the cyanophenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenol: A simpler compound with a chlorine atom substituted at the second position of phenol.
4-Chlorophenol: A compound with a chlorine atom substituted at the fourth position of phenol.
2,4-Dichlorophenol: A compound with chlorine atoms substituted at both the second and fourth positions of phenol.
Uniqueness
2-Chloro-4-(4-cyanophenyl)phenol is unique due to the presence of both a chlorine atom and a cyanophenyl group on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(3-chloro-4-hydroxyphenyl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-12-7-11(5-6-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXDMUWWVCTJRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629427 | |
Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461045-15-8 | |
Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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